molecular formula C13H17N3O2 B12524148 Benzonitrile, 5-(butylethylamino)-2-nitro- CAS No. 821776-57-2

Benzonitrile, 5-(butylethylamino)-2-nitro-

Cat. No.: B12524148
CAS No.: 821776-57-2
M. Wt: 247.29 g/mol
InChI Key: YKBMJQCRRSERQA-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(butylethylamino)-2-nitro- is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, along with a nitro group (-NO2) and a butylethylamino group. It is used in various chemical processes and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(butylethylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include benzylamine, benzoic acid, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzonitrile, 5-(butylethylamino)-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 5-(butylethylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzonitrile, 5-(butylethylamino)-2-nitro- include:

  • Benzonitrile
  • 2-Nitrobenzonitrile
  • 4-Nitrobenzonitrile

Uniqueness

What sets benzonitrile, 5-(butylethylamino)-2-nitro- apart from these similar compounds is the presence of the butylethylamino group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

821776-57-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

5-[butyl(ethyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-6-7-13(16(17)18)11(9-12)10-14/h6-7,9H,3-5,8H2,1-2H3

InChI Key

YKBMJQCRRSERQA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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